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molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No. B121503
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124613B2

Procedure details

To 21.1 mg (0.072 mmol) of 1-methyl-3-(tetrahydropyran-4-ylmethyl)-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2-one in 1.5 mL of DCE was added 21.2 mg (0.072 mmol, 1 eq.) of 4,4-difluoro-cyclohexanecarboxylic acid ((S)-3-oxo-1-phenyl-propyl)-amide, 19 mg (0.09 mmol, 1.25 eq.) of sodium triacetoxyborohydride and 12 μL (0.086 mmol, 1.2 eq.) of triethylamine. The reaction mixture was stirred overnight at room temperature and concentrated in vacuo. The crude was purified by flash chromatography on silica gel (DCM/MeOH: 0 to 100) and redissolved in 1 mL of methanol and 100 μL of HCl (1N). The solution was then concentrated in vacuo and diluted with 2 mL of water to give after lyophilization 17.5 mg (40%) of 4,4-difluoro-cyclohexanecarboxylic acid {(S)-3-[1-methyl-3-(tetrahydropyran-4-ylmethyl)-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-yl]-1-phenyl-propyl}-amide hydrochloride.
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.2 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
12 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=CC[C@H](N[C:12]([CH:14]1[CH2:19][CH2:18][C:17]([F:21])([F:20])[CH2:16][CH2:15]1)=[O:13])C1C=CC=CC=1.C(O[BH-](OC(=O)C)OC(=O)C)(=[O:24])C.[Na+].C(N(CC)CC)C>ClCCCl>[F:20][C:17]1([F:21])[CH2:18][CH2:19][CH:14]([C:12]([OH:13])=[O:24])[CH2:15][CH2:16]1 |f:1.2|

Inputs

Step One
Name
3,8-triaza-spiro[4.5]dodecan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21.2 mg
Type
reactant
Smiles
O=CC[C@@H](C1=CC=CC=C1)NC(=O)C1CCC(CC1)(F)F
Name
Quantity
19 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
12 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica gel (DCM/MeOH: 0 to 100)
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 1 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with 2 mL of water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1(CCC(CC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 148.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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